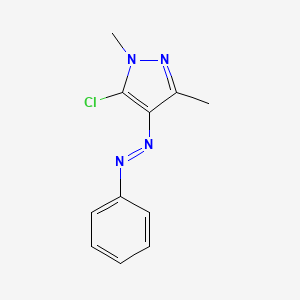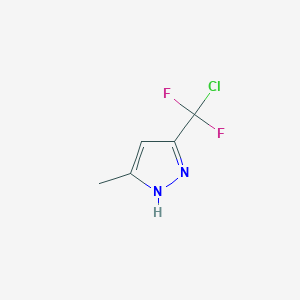
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole
Vue d'ensemble
Description
3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, commonly referred to as CDFMP, is an organic compound with a molecular formula of C4H4ClF2N2. CDFMP is a versatile compound with a wide range of applications in both scientific research and industry. It is a colorless and odorless solid that is insoluble in water and has a melting point of 102-103°C. CDFMP is synthesized through a reaction between chlorodifluoromethane and methylhydrazine. The compound has been studied extensively in recent years due to its unique properties and potential applications.
Applications De Recherche Scientifique
Corrosion Inhibition
Pyrazole derivatives, including 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, have been evaluated as corrosion inhibitors for steel in hydrochloric acid environments. Studies have shown that these compounds can significantly reduce the corrosion rate, with the inhibitory action increasing with the concentration of pyrazole compounds. This characteristic makes them potentially useful in industrial applications where steel corrosion is a concern (Herrag et al., 2007).
Synthesis and Structural Analysis
Research into the methylation of 5-Amino-3-methylthio-1H-pyrazoles, closely related to the 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole, has revealed their importance as building blocks for a variety of pyrazole derivatives. These compounds are characterized through methods like X-ray diffraction analysis and ab initio calculation, providing valuable information for further chemical synthesis and applications (Ren et al., 2010).
Pharmaceutical Potential
Pyrazole derivatives are also studied for their potential pharmaceutical applications. For instance, some pyrazole compounds have shown inhibitory activity against human microsomal prostaglandin E synthase 1, suggesting potential use in drug development. The computational evaluation of their reactivity and pharmaceutical potential is a key aspect of this research (Thomas et al., 2018).
Antifungal and Antimicrobial Activities
Several studies have focused on the antifungal and antimicrobial activities of pyrazole derivatives. For example, research has shown that certain pyrazole compounds have significant inhibitory effects against various pathogens, including tobacco mosaic virus and other microbial strains. This suggests potential applications in agriculture and medicine for the prevention and treatment of plant diseases and infections (Xiao et al., 2015).
Propriétés
IUPAC Name |
3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDBRBWYIQJDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363006 | |
| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
321998-14-5 | |
| Record name | 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



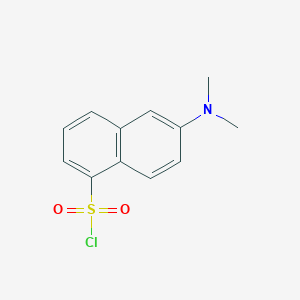
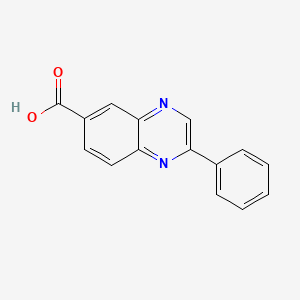




![3-(8-Methyl-imidazo[1,2-a]pyridin-2-yl)-phenylamine](/img/structure/B1620668.png)

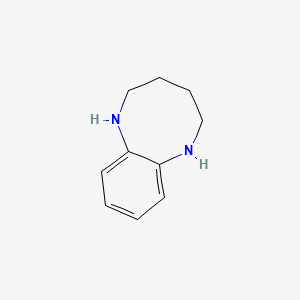
![6-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1620673.png)
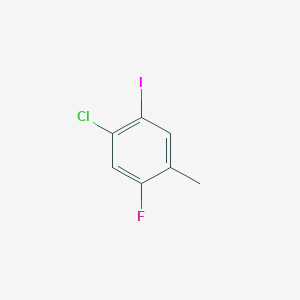
![2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methoxy]-5-nitrobenzaldehyde](/img/structure/B1620677.png)

